Heptafluoropropan-2-ol
Overview
Description
Heptafluoropropan-2-ol, also known as 1,1,1,2,3,3,3-heptafluoropropan-2-ol, is a fluorinated alcohol with the molecular formula C3HF7O. It is a colorless, odorless liquid that is soluble in water and organic solvents. This compound is known for its unique chemical properties, including high thermal stability and resistance to acids and bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with hydrogen fluoride in the presence of a catalyst. This reaction produces this compound as a major product.
Industrial Production Methods: Industrial production of this compound typically involves the fluorination of propylene oxide using elemental fluorine or other fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Heptafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptafluoropropanone.
Reduction: It can be reduced to form heptafluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Heptafluoropropanone.
Reduction: Heptafluoropropane.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Heptafluoropropan-2-ol has a wide range of applications in scientific research:
Biology: It is used in the study of fluorinated compounds and their interactions with biological molecules.
Industry: It is used in the production of fluorinated polymers and as a fire extinguishing agent.
Mechanism of Action
The mechanism of action of heptafluoropropan-2-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. Its high electronegativity and fluorine content make it a strong hydrogen bond donor, allowing it to stabilize reactive intermediates in chemical reactions .
Comparison with Similar Compounds
Heptafluoropropan-2-ol is unique due to its high fluorine content and stability. Similar compounds include:
Hexafluoroisopropanol: Known for its use as a solvent in organic reactions.
Heptafluoropropane: Used as a fire suppression agent.
Perfluoropropanol: Another fluorinated alcohol with similar properties but different applications
This compound stands out due to its specific combination of high thermal stability, resistance to acids and bases, and unique solvent properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7O/c4-1(11,2(5,6)7)3(8,9)10/h11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXZSAWOXGFNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506035 | |
Record name | Heptafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24427-67-6 | |
Record name | Heptafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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